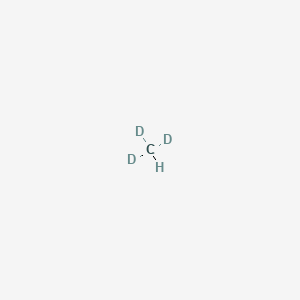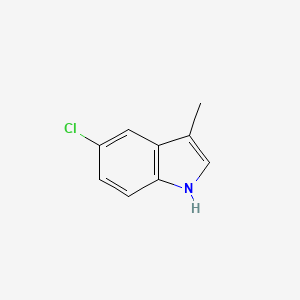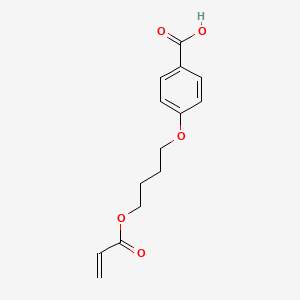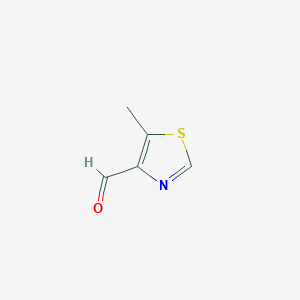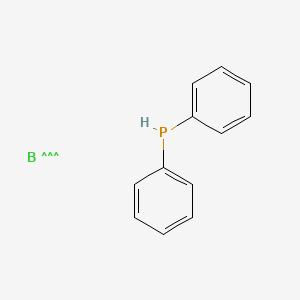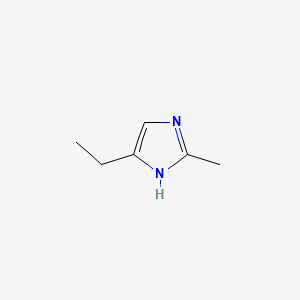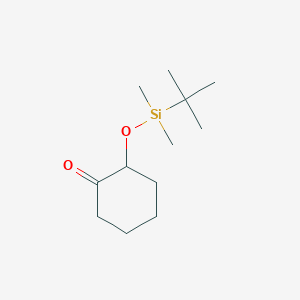
Diethyl 3-chlorobenzylphosphonate
Overview
Description
Diethyl 3-chlorobenzylphosphonate (DEBCP) is a chemical compound that is widely used in a variety of scientific and industrial applications. DEBCP is a colorless liquid with a mild odor and is soluble in water and most organic solvents. It has a molecular weight of 299.6 g/mol and a boiling point of 97°C. DEBCP is a phosphonate ester, and its chemical structure is C8H11ClO2P. It is a versatile compound that can be used in a variety of applications due to its reactivity, stability, and low toxicity.
Scientific Research Applications
Corrosion Inhibition :Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate and related compounds have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid, a scenario relevant in industrial pickling processes. These compounds were found to be effective corrosion inhibitors, with efficiency increasing at higher concentrations. Experimental and theoretical methods, including weight loss measurements, potentiodynamic polarization, and quantum chemical calculations, have been employed to understand their mechanism of action (Gupta et al., 2017).
Synthesis of Enantiomeric Compounds :The compound has been used in the synthesis of enantiomeric compounds, such as the transformation of Diethyl (S)-2,3-epoxypropylphosphonate to (S)-phosphocarnitine, which involves multiple steps including the opening of the epoxide ring and ester hydrolysis (Wróblewski & Hałajewska-Wosik, 2002).
Anticorrosion Properties :Derivatives such as diethyl (phenylamino) methyl) phosphonate have been synthesized and investigated for their anticorrosion properties on carbon steel in an acidic medium. These studies included weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy to assess their efficiency (Moumeni et al., 2020).
Synthesis and Structural Characterization :Phosphonates like diethyl [(arylamino)(4-ethynylphenyl) methyl] phosphonate have been synthesized and structurally characterized. These compounds have potential biological activities and can be applied as enzyme inhibitors, antibacterial agents, antitumor agents, or antiviral agents. Their synthesis often involves the Kabachnik-Fields reaction (Ouahrouch et al., 2014).
Antimalarial Potential :Alpha-halogenated analogues of compounds like diethyl but-3-enylphosphonate have been synthesized and evaluated for their antimalarial potential. These studies include both in vitro and in vivo models, revealing higher potency than reference compounds (Verbrugghen et al., 2010).
- and potential in creating poly(vinylphosphonic acid) through thermal treatment or hydrolysis (Salzinger et al., 2011).
Lanthanide Complexes Synthesis :The compound has been used in synthesizing lanthanide complexes with phosphonate ligands, which have potential applications in luminescence studies and catalysis. These complexes are characterized by their stability constants, luminescence intensities, lifetimes, and quantum yields (Hnatejko et al., 2008).
Spectroscopic and Computational Analysis :Novel phosphonate imine compounds, such as diethyl (3-nitrobenzylideneamino)(phenyl)methylphosphonate, have been synthesized and analyzed using various spectroscopic techniques and computational studies. These studies help in understanding the structural properties, stability, and potential pharmacological activities of these compounds (Ali et al., 2020).
Microwave-Assisted Synthesis and Biological Studies :Diethylphosphite-based α-aminophosphonates have been synthesized under microwave irradiation, proving to be more efficient than conventional methods. The synthesized compounds were tested for their antimicrobial and antioxidant activities, indicating their potential in biological applications (Varalakshmi et al., 2014).
Synthesis of Organometallic Complexes :Derivatives like diethyl [4-(diphenylphosphanyl)benzyl]phosphonate have been used to create palladium(II) and platinum(II) complexes. These complexes have potential uses in aqueous or biphasic catalysis due to their solubility in aqueous solutions and their unique coordination properties (Rohlík et al., 2006).
properties
IUPAC Name |
1-chloro-3-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVQZLBCYMWOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435745 | |
| Record name | Diethyl [(3-chlorophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-chlorobenzylphosphonate | |
CAS RN |
78055-64-8 | |
| Record name | Diethyl [(3-chlorophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





